molecular formula C22H30O6Si B590634 6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL CAS No. 137893-35-7

6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL

Cat. No.: B590634
CAS No.: 137893-35-7
M. Wt: 418.6 g/mol
InChI Key: BSEPYXNJJUUAEY-BQJUDKOJSA-N
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Description

6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL is a chemical compound that serves as an important building block in the synthesis of oligosaccharides. It is characterized by the presence of a tert-butyldiphenylsilyl group, which acts as a protecting group for the hydroxyl functionalities in the molecule. This compound is widely used in organic synthesis due to its stability and reactivity under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL typically involves the protection of the hydroxyl group of D-galactal with a tert-butyldiphenylsilyl group. This can be achieved using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL involves its role as a protecting group in organic synthesis. The tert-butyldiphenylsilyl group protects the hydroxyl functionalities from unwanted reactions, allowing selective transformations to occur at other sites in the molecule. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions .

Comparison with Similar Compounds

Similar Compounds

    6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GLUCAL: Similar in structure but derived from D-glucal instead of D-galactal.

    6-O-(TERT-BUTYLDIMETHYLSILYL)-D-GALACTAL: Uses a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.

    6-O-(TRIMETHYLSILYL)-D-GALACTAL: Uses a trimethylsilyl group as the protecting group.

Uniqueness

6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL is unique due to the bulkiness and stability of the tert-butyldiphenylsilyl group, which provides enhanced protection against acidic and nucleophilic conditions compared to other silyl protecting groups. This makes it particularly useful in complex synthetic sequences where selective protection and deprotection are crucial .

Properties

CAS No.

137893-35-7

Molecular Formula

C22H30O6Si

Molecular Weight

418.6 g/mol

IUPAC Name

(2R,3S,4S,5R)-6-[tert-butyl(diphenyl)silyl]oxy-2,3,4,5-tetrahydroxyhexanal

InChI

InChI=1S/C22H30O6Si/c1-22(2,3)29(16-10-6-4-7-11-16,17-12-8-5-9-13-17)28-15-19(25)21(27)20(26)18(24)14-23/h4-14,18-21,24-27H,15H2,1-3H3/t18-,19+,20+,21-/m0/s1

InChI Key

BSEPYXNJJUUAEY-BQJUDKOJSA-N

SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C(C(C(C=O)O)O)O)O

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C(C(C(C=O)O)O)O)O

Synonyms

6-O-(TERT-BUTYLDIPHENYLSILYL)-D-GALACTAL

Origin of Product

United States

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